molecular formula C22H18N2O4 B3000339 N-(8-甲基-11-氧代-10H-二苯并[b,f][1,4]恶杂环庚-2-基)-4-甲氧基苯甲酰胺 CAS No. 223261-59-4

N-(8-甲基-11-氧代-10H-二苯并[b,f][1,4]恶杂环庚-2-基)-4-甲氧基苯甲酰胺

货号 B3000339
CAS 编号: 223261-59-4
分子量: 374.396
InChI 键: PPAXXCXBJMEKCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is a derivative of dibenzo[b,f][1,4]oxazepine (DBO), which is of growing pharmaceutical interest . DBO derivatives possess an array of pharmacological activities .


Synthesis Analysis

DBO derivatives can be synthesized through various methods. One of the reported methods includes cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

The molecular formula of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is C22H18N2O3. The DBO ring system is of particular interest because it is found in many physiologically active compounds .


Chemical Reactions Analysis

The synthesis of DBO derivatives involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids .


Physical And Chemical Properties Analysis

The molecular weight of “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” is 358.397.

科学研究应用

Pharmacological Activities

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which include the compound , possess an array of pharmacological activities . They are of growing pharmaceutical interest due to their diverse biological activities .

Antidepressants

Compounds containing the DBO ring system are found in many physiologically active compounds, including antidepressants . This suggests that the compound could potentially be used in the development of new antidepressant drugs .

Analgesics

DBO derivatives have also been found in analgesics . This indicates that the compound could have potential applications in pain management .

Calcium Channel Antagonists

DBO derivatives have been found in calcium channel antagonists . These are drugs that disrupt the movement of calcium through calcium channels, which could suggest a potential application of the compound in treating conditions like hypertension and angina .

Histamine H4 Receptor Agonist

DBO derivatives have been found in histamine H4 receptor agonists . This suggests that the compound could potentially be used in the treatment of inflammatory and immune disorders .

HIV-1 Reverse Transcriptase Inhibitor

DBO derivatives have been found in non-nucleoside HIV-1 reverse transcriptase inhibitors . This indicates that the compound could potentially be used in the treatment of HIV .

Lachrymatory Agent

DBO derivatives have been found in lachrymatory agents . These are substances that cause tears or stinging of the eyes, suggesting a potential application of the compound in defensive sprays .

Synthetic Chemistry

DBO derivatives have been synthesized using various methods, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation . This suggests that the compound could be used in the development of new synthetic methods .

未来方向

The future directions for “N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide” could involve further exploration of its pharmacological activities and development of synthetic protocols to construct DBO derivatives of pharmacological interest .

属性

IUPAC Name

4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXXCXBJMEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。